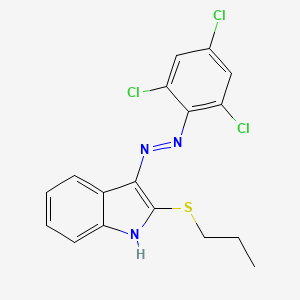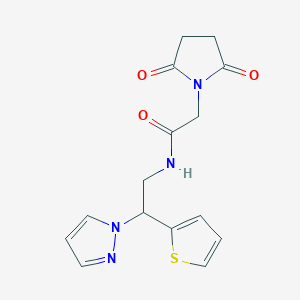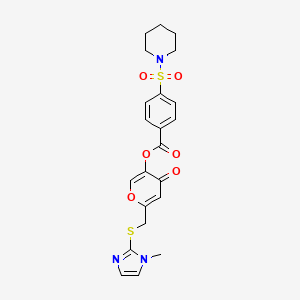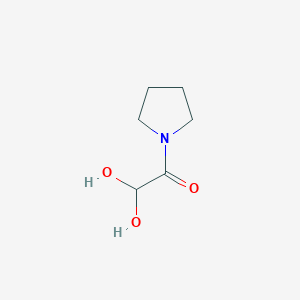
2-(propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone (2-PS-3H-I-3-N-TCP) is an indol-based compound with a wide range of applications in scientific research. It is a derivative of indole, a naturally occurring aromatic hydrocarbon, and is composed of a propylsulfanyl group, an indol-3-one ring, and a 2,4,6-trichlorophenylhydrazone group. 2-PS-3H-I-3-N-TCP is a versatile compound that has been used in a variety of research applications, including synthesis, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
2-PS-3H-I-3-N-TCP has been used in a variety of scientific research applications, including biochemistry and physiology. It has been used as a substrate for various enzymes, such as cytochrome P450, as well as a model compound for studying the structure and function of proteins. It has also been used to study the interaction of proteins with other molecules, such as DNA and RNA. In addition, 2-PS-3H-I-3-N-TCP has been used in the synthesis of other compounds, such as indole-3-carboxylic acid, which is used in the synthesis of various drugs.
Wirkmechanismus
The mechanism of action of 2-PS-3H-I-3-N-TCP is not fully understood. However, it is believed that the compound binds to proteins, such as cytochrome P450, and modulates their activity. This binding is thought to be mediated by hydrogen bonds and van der Waals forces. Additionally, the compound has been shown to interact with DNA and RNA, which suggests that it may have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-PS-3H-I-3-N-TCP are not well understood. However, it has been shown to modulate the activity of enzymes, such as cytochrome P450, which suggests that it may have an effect on metabolic processes. Additionally, the compound has been shown to interact with DNA and RNA, which suggests that it may have an effect on gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-PS-3H-I-3-N-TCP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used as a substrate for enzymes, as a model compound for studying protein structure and function, and in the synthesis of other compounds. Additionally, the compound is relatively stable, and does not degrade easily. However, it is important to note that the compound is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for 2-PS-3H-I-3-N-TCP. For example, further research could be done to investigate the compound’s mechanism of action and its effects on biochemical and physiological processes. Additionally, the compound could be used as a tool for drug discovery, as it has already been used in the synthesis of various drugs. Finally, further research could be done to explore the potential applications of the compound in other areas, such as agriculture and biotechnology.
Synthesemethoden
2-PS-3H-I-3-N-TCP can be synthesized using a modified version of the Fischer indole synthesis. This method involves the reaction of an aromatic aldehyde, such as benzaldehyde, with anhydrous ammonia and anhydrous hydrazine in the presence of a catalytic amount of sulfuric acid. The reaction proceeds through a series of steps, resulting in the formation of an iminium salt that is then reacted with 2,4,6-trichlorophenylhydrazone in the presence of a base, such as sodium hydroxide, to form the desired product. This method is simple and efficient, and has been used to synthesize a variety of indol-based compounds.
Eigenschaften
IUPAC Name |
(2-propylsulfanyl-1H-indol-3-yl)-(2,4,6-trichlorophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3N3S/c1-2-7-24-17-15(11-5-3-4-6-14(11)21-17)22-23-16-12(19)8-10(18)9-13(16)20/h3-6,8-9,21H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVLFARLOBLSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C2=CC=CC=C2N1)N=NC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171546 |
Source


|
| Record name | 2-(Propylthio)-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478042-25-0 |
Source


|
| Record name | 2-(Propylthio)-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride](/img/structure/B2786001.png)
![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2786002.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2786003.png)
![N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide](/img/structure/B2786004.png)
![8-fluoro-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2786005.png)

![Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2786010.png)



![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2786017.png)
![(Z)-2-(2,6-dichlorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2786018.png)
![N-(4-methylbenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2786019.png)
